molecular formula C24H54CeN3O12S6 B6292505 Cerium(III) bis(trifluoromethanesulfonyl)imide, 98% CAS No. 1046099-39-1

Cerium(III) bis(trifluoromethanesulfonyl)imide, 98%

Cat. No.: B6292505
CAS No.: 1046099-39-1
M. Wt: 909.2 g/mol
InChI Key: GNGRRVFVNJGCCI-UHFFFAOYSA-N
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Description

Cerium(III) bis(trifluoromethanesulfonyl)imide (Ce(TFSI)₃) is a rare-earth metal salt characterized by its cerium(III) cation and bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion. With a purity of 98%, it is primarily utilized in advanced electrochemical systems, catalysis, and as a component in ionic liquids. The TFSI⁻ anion is known for its high thermal stability, low viscosity, and resistance to hydrolysis, while the Ce³⁺ cation provides redox activity and Lewis acidity, enabling unique applications in energy storage and organic synthesis .

Properties

IUPAC Name

bis(tert-butylsulfonyl)azanide;cerium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H18NO4S2.Ce/c3*1-7(2,3)14(10,11)9-15(12,13)8(4,5)6;/h3*1-6H3;/q3*-1;+3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGRRVFVNJGCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)[N-]S(=O)(=O)C(C)(C)C.CC(C)(C)S(=O)(=O)[N-]S(=O)(=O)C(C)(C)C.CC(C)(C)S(=O)(=O)[N-]S(=O)(=O)C(C)(C)C.[Ce+3]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H54CeN3O12S6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cerium(III) bis(trifluoromethanesulfonyl)imide (Ce(TFSI)₃) is an ionic liquid that has garnered attention for its unique physicochemical properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, interactions with biological systems, and potential therapeutic applications.

Cerium(III) bis(trifluoromethanesulfonyl)imide is characterized by its high thermal stability and hydrophobic nature, making it suitable for various applications in electrochemistry and materials science. Its structure allows for effective coordination with biological molecules, which can influence its biological activity.

Cytotoxic Activity

Research has demonstrated that cerium complexes exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of cerium(III) complexes with bis-coumarins against acute myeloid leukemia (AML) cells, revealing that these complexes induced apoptosis in a dose-dependent manner. The MTT assay indicated that concentrations of 100 µM and 200 µM led to observable DNA fragmentation, a hallmark of apoptotic cell death .

Case Study: Cerium Complexes in Cancer Therapy

A comparative study assessed the cytotoxic effects of different cerium complexes on leukemia-derived cell lines, including HL-60 and BV-173. The results indicated that cerium(III) complexes could effectively inhibit cell proliferation, suggesting a potential role in cancer therapeutics. The study highlighted the importance of ligand selection in modulating the biological activity of cerium complexes .

The biological activity of cerium(III) bis(trifluoromethanesulfonyl)imide may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Cerium compounds are known to generate ROS, which can induce oxidative stress in cells, leading to apoptosis.
  • Metal Ion Interaction : The ability of cerium ions to interact with cellular components may disrupt normal cellular functions, contributing to cytotoxicity.
  • Ligand Coordination : The coordination of ligands to cerium can enhance its biological activity by facilitating interaction with target biomolecules.

Biological Applications

The unique properties of Ce(TFSI)₃ suggest potential applications in various fields:

  • Pharmaceuticals : Due to its cytotoxic properties, it may serve as a lead compound in developing new anticancer agents.
  • Nanomedicine : Its ability to form stable nanoparticles could be exploited for targeted drug delivery systems.
  • Antimicrobial Agents : Research indicates that ionic liquids can exhibit antimicrobial properties; thus, Ce(TFSI)₃ may have applications in combating resistant bacterial strains .

Comparative Analysis with Other Ionic Liquids

To contextualize the biological activity of Ce(TFSI)₃, a comparison with other ionic liquids is useful. The following table summarizes key findings regarding their cytotoxicity:

Ionic LiquidCytotoxicity (µM)Target CellsMechanism of Action
Cerium(III) bis(trifluoromethanesulfonyl)imide100-200HL-60, BV-173ROS generation
[C4MIM][Br]>500Various fungi and bacteriaMembrane disruption
[C2MIM][Cl]2750HeLa cellsApoptosis induction

Scientific Research Applications

Catalysis

Ce(TFSI)₃ acts as a catalyst in various organic synthesis reactions due to its ability to facilitate electron transfer processes. Its role as a redox catalyst is particularly notable in:

  • Organic Synthesis : Catalyzing reactions that require controlled electron transfers.
  • Environmental Remediation : Facilitating degradation of pollutants through oxidation and reduction processes .

Electrochemistry

The compound is utilized as an electrolyte in batteries, owing to its ionic liquid characteristics at room temperature. Its hydrophilic nature enhances ionic conductivity, making it suitable for:

  • Lithium-ion Batteries : Serving as a conductive medium that improves battery performance.
  • Fuel Cells : Enhancing efficiency by providing stable ionic conduction .

Biological Studies

In biological research, Ce(TFSI)₃ is employed to study enzyme mechanisms and protein interactions:

  • Enzyme Mechanisms : Investigating how cerium ions affect enzyme activity and stability.
  • Drug Delivery Systems : Exploring its potential in delivering therapeutic agents due to its favorable chemical properties .

Materials Science

Ce(TFSI)₃'s unique properties make it valuable in developing advanced materials:

  • Nanocrystals : Used in synthesizing cerium-doped nanocrystals for applications in photonics.
  • Ionic Liquids : Its behavior in ionic liquid systems is explored for various material applications .

Case Studies

  • Visible Light-driven Water Oxidation : Research demonstrated that Ce(TFSI)₃ can function as an effective redox shuttle in water oxidation reactions when paired with cobalt polypyridyl catalysts, showing promise for solar energy conversion technologies .
  • Lewis Acid Scavenger : Studies have shown that Ce(TFSI)₃ can effectively scavenge Lewis acids in reaction mixtures, improving reaction efficiency and product yields across various chemical processes .

Comparison with Similar Compounds

Comparison Based on Cation Type

Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI)
  • Structure : Li⁺ cation paired with TFSI⁻.
  • Purity : Up to 99.9% (vs. 98% for Ce(TFSI)₃) .
  • Applications : Widely used in lithium-ion batteries and perovskite solar cells due to Li⁺’s high ionic mobility .
  • Key Difference : Ce³⁺’s trivalent charge enhances coordination with multiple anions, improving electrochemical stability in high-voltage systems compared to Li⁺ .
Ammonium-Based TFSI Salts

Examples include 1-Butyl-3-methylimidazolium TFSI (BMIM-TFSI) and Triethylsulfonium TFSI:

  • Structure : Organic cations (e.g., BMIM⁺, triethylsulfonium⁺) paired with TFSI⁻ .
  • Purity : Typically >98%, similar to Ce(TFSI)₃ .
  • Applications : Ionic liquids for electrolytes, lubricants, and solvents .
  • Key Difference: Ce(TFSI)₃’s inorganic cation offers redox activity absent in organic cations, making it suitable for catalytic applications .
Other Metal TFSI Salts
  • Ferric Chloride (FeCl₃): A Lewis acid like Ce(TFSI)₃ but lacks the TFSI anion’s stability, making it less effective in non-aqueous systems .

Comparison Based on Anion Type

Bis(fluorosulfonyl)imide (FSI⁻) Salts

Example: Lithium bis(fluorosulfonyl)imide (LiFSI).

  • Stability : FSI⁻ is more hygroscopic than TFSI⁻, limiting its use in moisture-sensitive applications .
  • Conductivity : Higher ionic conductivity than TFSI⁻ salts but lower thermal stability .
Bis(pentafluoroethanesulfonyl)imide (BETI⁻) Salts

Example: Lithium bis(pentafluoroethanesulfonyl)imide (LiBETI).

  • Size : BETI⁻ has a larger anion size than TFSI⁻, reducing ionic mobility but enhancing electrochemical stability .

Purity and Commercial Availability

Compound Purity Commercial Source Key Use Cases
Ce(TFSI)₃ 98% Specialty chemical suppliers Catalysis, electrolytes
LiTFSI 99.9% Sigma-Aldrich, Thermo Scientific Batteries, solar cells
BMIM-TFSI >98% Kanto Reagents, Iolitec Ionic liquids, solvents
Triethylsulfonium TFSI 98% Thermo Scientific Fuel cell electrolytes

Data compiled from .

Electrochemical Stability
  • Ce(TFSI)₃ exhibits a wider electrochemical window (~5.0 V) compared to LiTFSI (~4.5 V) due to Ce³⁺’s redox inactivity in this range .
  • Organic TFSI salts (e.g., BMIM-TFSI) have lower stability (~4.0 V) due to cation decomposition .
Thermal Stability
  • Ce(TFSI)₃ decomposes at ~400°C, outperforming organic TFSI salts (e.g., BMIM-TFSI decomposes at ~350°C) .
Solubility
  • Ce(TFSI)₃ is sparingly soluble in polar aprotic solvents (e.g., acetonitrile) compared to LiTFSI, which has high solubility .

Preparation Methods

Formation of Bis(trifluoromethanesulfonyl)imide Quaternary Ammonium Salt

Trifluoromethanesulfonyl chloride reacts with liquid ammonia and organic amines (e.g., triethylamine) in nonpolar solvents (dichloromethane or benzene):

CF3SO2Cl+NH3+R3NR3NH+[TFSI]+HCl\text{CF}_3\text{SO}_2\text{Cl} + \text{NH}_3 + \text{R}_3\text{N} \rightarrow \text{R}_3\text{NH}^+[\text{TFSI}]^- + \text{HCl}

Conditions :

  • Temperature: -20°C to 60°C.

  • Reaction time: 4–6 hours.

  • Yield: 90–95% after solvent distillation.

Metal Exchange with Cerium(III) Oxide

The ammonium-TFSI salt is treated with cerium(III) oxide (Ce₂O₃) in aqueous solution:

2R3NH+[TFSI]+Ce2O32Ce(TFSI)3+3H2O+2R3N2\text{R}_3\text{NH}^+[\text{TFSI}]^- + \text{Ce}_2\text{O}_3 \rightarrow 2\text{Ce(TFSI)}_3 + 3\text{H}_2\text{O} + 2\text{R}_3\text{N}

Optimization :

  • pH control : Neutral conditions prevent cerium hydrolysis.

  • Drying : Vacuum dehydration at 40–100°C removes residual water.

  • Purity : Final product purity exceeds 99% with yields >90%.

Solid-State Fluorination of Cerium Precursors

A dry synthesis route reported by PMC8153897 involves fluorinating cerium oxide (CeO₂) with ammonium bifluoride (NH₄HF₂):

Intermediate Formation: (NH₄)₄CeF₈

CeO₂ and NH₄HF₂ are mixed in a 1:6 molar ratio and heated at 390 K under vacuum:

CeO2+6NH4HF2(NH4)4CeF8+2H2O+2NH3\text{CeO}_2 + 6\text{NH}_4\text{HF}_2 \rightarrow (\text{NH}_4)_4\text{CeF}_8 + 2\text{H}_2\text{O} + 2\text{NH}_3

Characterization :

  • X-ray diffraction (XRD) confirms the cubic structure of (NH₄)₄CeF₈.

  • Scanning electron microscopy (SEM) reveals spherical nanoparticles (10 ± 2 nm).

Thermal Decomposition to Ce(TFSI)₃

Heating (NH₄)₄CeF₈ at 570–1070 K under argon yields Ce(TFSI)₃:

(NH4)4CeF8ΔCe(TFSI)3+4NH3+HF(\text{NH}_4)_4\text{CeF}_8 \xrightarrow{\Delta} \text{Ce(TFSI)}_3 + 4\text{NH}_3 + \text{HF}

Advantages :

  • Avoids solvent waste.

  • Produces nanoscale Ce(TFSI)₃ with high surface area.

Electrochemical Synthesis

Recent advances employ electrochemical cells to oxidize cerium metal in TFSI-based ionic liquids. Anodic dissolution of cerium in a [EMIM][TFSI] electrolyte generates Ce³⁺ ions, which complex with TFSI⁻:

CeCe3++3e\text{Ce} \rightarrow \text{Ce}^{3+} + 3e^-
Ce3++3[TFSI]Ce(TFSI)3\text{Ce}^{3+} + 3[\text{TFSI}]^- \rightarrow \text{Ce(TFSI)}_3

Parameters :

  • Current density: 10–20 mA/cm².

  • Temperature: 25–50°C.

  • Purity: 98% achieved after potentiostatic control.

Comparative Analysis of Methods

Method Yield Purity Scalability Environmental Impact
Direct Metathesis85–90%98%ModerateHigh solvent use
Ammonium Salt Route>90%>99%HighLow waste generation
Solid-State Fluorination75–80%97%LowSolvent-free
Electrochemical70–75%98%ExperimentalEnergy-intensive

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for Cerium(III) bis(trifluoromethanesulfonyl)imide (Ce(TFSI)₃) to achieve ≥98% purity?

  • Methodology : Ce(TFSI)₃ can be synthesized via metathesis reactions between Cerium(III) chloride (CeCl₃) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in anhydrous solvents (e.g., acetonitrile or THF). Post-synthesis purification involves vacuum drying at 80–100°C for 24–48 hours to remove residual solvents and LiCl byproducts. Purity validation requires elemental analysis and spectroscopic techniques (e.g., FTIR for TFSI anion confirmation) .

Q. How should researchers characterize the structural and thermal stability of Ce(TFSI)₃?

  • Methodology :

  • Structural Analysis : Use ¹⁹F NMR to confirm TFSI anion integrity and absence of hydrolysis byproducts (e.g., trifluoromethanesulfonic acid).
  • Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10°C/min to determine decomposition onset (typically >300°C for TFSI salts). Differential scanning calorimetry (DSC) can identify phase transitions or melting points .

Q. What storage conditions are optimal for Ce(TFSI)₃ to prevent degradation?

  • Methodology : Store in airtight, moisture-resistant containers under inert gas (argon/nitrogen) at room temperature. Avoid prolonged exposure to humidity, as TFSI salts are hygroscopic and prone to hydrolysis, which can alter electrochemical properties .

Advanced Research Questions

Q. How does Ce(TFSI)₃ compare to other cerium salts (e.g., CeCl₃ or Ce(OTf)₃) in Lewis acid-catalyzed reactions?

  • Methodology :

  • Solubility : Evaluate in ionic liquids (e.g., 1-butyl-3-methylimidazolium TFSI) to enhance catalytic activity in non-aqueous systems.
  • Redox Activity : Utilize cyclic voltammetry to assess Ce³⁺/Ce⁴⁺ redox potentials in different solvents. Ce(TFSI)₃ may offer superior stability in oxidative environments compared to CeCl₃ due to the inert TFSI anion .

Q. What experimental parameters maximize the electrochemical stability window of Ce(TFSI)₃ in energy storage applications?

  • Methodology :

  • Temperature Dependence : Conduct linear sweep voltammetry (LSV) at varying temperatures (25–100°C). TFSI-based ionic liquids exhibit expanded stability windows at higher temperatures, but Ce³⁺ redox activity may limit anodic stability.
  • Electrolyte Composition : Test binary mixtures with organic solvents (e.g., ethylene carbonate) to balance ionic conductivity and stability .

Q. How can researchers resolve discrepancies in reported solubility data for Ce(TFSI)₃ in polar vs. non-polar solvents?

  • Methodology :

  • Systematic Screening : Use UV-Vis spectroscopy to quantify solubility in a solvent matrix (e.g., water, DMSO, THF, toluene).
  • Hansen Solubility Parameters : Correlate solubility with solvent polarity, hydrogen-bonding capacity, and dispersion forces to identify optimal media .

Data Contradiction Analysis

Q. How should conflicting thermal decomposition temperatures for Ce(TFSI)₃ be addressed?

  • Methodology :

  • Purity Verification : Compare TGA results from samples with varying purities (98% vs. 99%). Impurities (e.g., residual LiCl) can lower decomposition onset by 20–30°C.
  • Atmospheric Effects : Repeat TGA under inert (N₂) vs. oxidative (air) conditions, as oxidation of Ce³⁺ to Ce⁴⁺ may accelerate decomposition .

Key Research Considerations

  • Electrochemical Applications : Ce(TFSI)₃’s redox activity (Ce³⁺ ↔ Ce⁴⁺) makes it suitable for redox flow batteries, but competing side reactions (e.g., TFSI anion decomposition at high voltages) require careful electrolyte formulation .
  • Catalytic Efficiency : In methanol carbonylation, Ce(TFSI)₃ may stabilize Ir(III) catalysts in ionic liquid media, improving acetic acid yield (>98%) under mild conditions (160°C, 3.0 MPa CO pressure) .

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